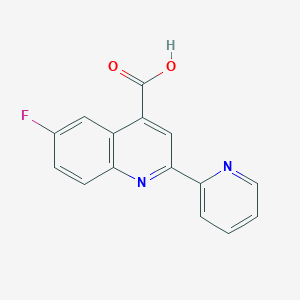

6-Fluoro-2-(pyridin-2-yl)quinoline-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“6-Fluoro-2-(pyridin-2-yl)quinoline-4-carboxylic acid” is a chemical compound with the molecular formula C15H9FN2O2 . It is a derivative of quinoline-4-carboxylic acid, which has been used in the coupling reaction with diamine linker .

Synthesis Analysis

The synthesis of quinoline derivatives, including “6-Fluoro-2-(pyridin-2-yl)quinoline-4-carboxylic acid”, has been a subject of interest in the field of organic chemistry . Various synthesis protocols have been reported, including Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .

Molecular Structure Analysis

The molecular structure of “6-Fluoro-2-(pyridin-2-yl)quinoline-4-carboxylic acid” is characterized by a double-ring structure containing a benzene ring fused with a pyridine moiety . The InChI code for this compound is 1S/C15H9FN2O2/c16-9-4-5-12-10 (7-9)11 (15 (19)20)8-14 (18-12)13-3-1-2-6-17-13/h1-8H, (H,19,20) .

Chemical Reactions Analysis

Quinoline derivatives, including “6-Fluoro-2-(pyridin-2-yl)quinoline-4-carboxylic acid”, have been synthesized and evaluated as potent inhibitors of alkaline phosphatases . The structural build-up of the synthesized compounds was based on the spectro-analytical data .

Physical And Chemical Properties Analysis

The physical and chemical properties of “6-Fluoro-2-(pyridin-2-yl)quinoline-4-carboxylic acid” include a molecular weight of 268.25 . More detailed properties such as melting point, boiling point, and density can be found in specialized chemical databases .

Applications De Recherche Scientifique

Medicinal Chemistry and Drug Development

Antimicrobial Properties: Research has explored the antimicrobial potential of 6-Fluoro-2-(pyridin-2-yl)quinoline-4-carboxylic acid and its derivatives. Notably, compounds 1a and 1b exhibited good antimicrobial activity . Further investigations into its mechanism of action and potential applications in treating bacterial or fungal infections are warranted.

Chemical Biology

Dihydroorotate Dehydrogenase Inhibition: Analogues of 6-Fluoro-2-(pyridin-2-yl)quinoline-4-carboxylic acid, such as brequinar sodium, have been used to inhibit dihydroorotate dehydrogenase (DHODH). DHODH is a key enzyme involved in the de novo biosynthesis of pyrimidines. Understanding the interaction of this compound with DHODH can inform drug design for cancer and autoimmune diseases .

Organic Synthesis

Versatile Building Block: The quinoline ring system in 6-Fluoro-2-(pyridin-2-yl)quinoline-4-carboxylic acid makes it a valuable building block for organic synthesis. Researchers have utilized its reactivity for constructing more complex molecules, including heterocyclic compounds and pharmaceutical intermediates .

Material Science

Fluorescent Probes: Fluorinated quinoline derivatives, like 6-Fluoro-2-(pyridin-2-yl)quinoline-4-carboxylic acid, have been investigated as fluorescent probes. Their unique photophysical properties make them useful for imaging biological systems, studying protein-ligand interactions, and detecting specific cellular components .

Computational Chemistry

Quantum Chemical Studies: Researchers have employed computational methods to study the electronic structure, stability, and reactivity of 6-Fluoro-2-(pyridin-2-yl)quinoline-4-carboxylic acid. These studies provide insights into its behavior in different environments and guide further experimental investigations .

Agrochemicals

Pesticide Development: While not extensively explored, the quinoline scaffold in this compound could serve as a starting point for designing novel pesticides. Investigations into its herbicidal or insecticidal properties may yield valuable insights for agricultural applications.

Orientations Futures

The future directions in the research of “6-Fluoro-2-(pyridin-2-yl)quinoline-4-carboxylic acid” and its derivatives could involve further exploration of their biological and pharmaceutical activities . This could lead to the development of new therapeutic agents with improved efficacy and safety profiles.

Propriétés

IUPAC Name |

6-fluoro-2-pyridin-2-ylquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9FN2O2/c16-9-4-5-12-10(7-9)11(15(19)20)8-14(18-12)13-3-1-2-6-17-13/h1-8H,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCZYDBUGWRSEGG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC3=C(C=C(C=C3)F)C(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluoro-2-(pyridin-2-yl)quinoline-4-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2390860.png)

![4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B2390862.png)

![1-[(4-chlorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2390864.png)

![3,5-dichloro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2390868.png)

![3-methoxy-1-methyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1H-pyrazole-4-carboxamide](/img/structure/B2390870.png)

![3-methyl-N-(3-phenylpropyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2390871.png)